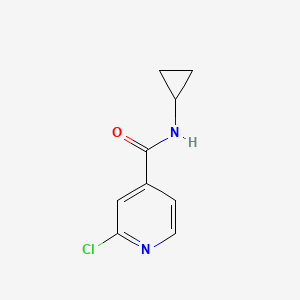

2-chloro-N-cyclopropylisonicotinamide

Description

BenchChem offers high-quality 2-chloro-N-cyclopropylisonicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-cyclopropylisonicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-cyclopropylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c10-8-5-6(3-4-11-8)9(13)12-7-1-2-7/h3-5,7H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOBTDBKBVPZMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649215 | |

| Record name | 2-Chloro-N-cyclopropylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959241-13-5 | |

| Record name | 2-Chloro-N-cyclopropylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2-chloro-N-cyclopropylisonicotinamide

An In-Depth Technical Guide to the Physicochemical Properties of 2-chloro-N-cyclopropylisonicotinamide

Introduction

2-chloro-N-cyclopropylisonicotinamide is a substituted pyridine derivative that holds interest within the fields of medicinal chemistry and materials science. As with any compound designated for advanced research, a comprehensive understanding of its physicochemical properties is paramount. These properties govern its behavior in various systems, influencing everything from reaction kinetics and formulation stability to bioavailability and potential therapeutic efficacy. The strategic inclusion of a chloro-group on the pyridine ring and a cyclopropylamide moiety significantly modulates the molecule's electronic and steric characteristics.[1]

This guide provides a detailed examination of the core physicochemical attributes of 2-chloro-N-cyclopropylisonicotinamide, CAS 959241-13-5. It is designed for researchers, scientists, and drug development professionals, offering not just established data but also the underlying scientific principles and validated experimental protocols for their determination. The methodologies described are grounded in standard laboratory practices, ensuring reproducibility and reliability.

Chemical Identity and Core Structure

A precise definition of a molecule's identity is the foundation of all subsequent scientific investigation. This section outlines the fundamental descriptors for 2-chloro-N-cyclopropylisonicotinamide.

The structure consists of a pyridine ring substituted at the 2-position with a chlorine atom and at the 4-position with an N-cyclopropylcarboxamide group. The IUPAC name, 2-chloro-N-cyclopropylpyridine-4-carboxamide, is derived from this arrangement, distinguishing it from its nicotinamide (3-position) isomer.

Table 1: Fundamental Compound Identifiers

| Identifier | Value | Source |

| Chemical Name | 2-chloro-N-cyclopropylisonicotinamide | [2] |

| IUPAC Name | 2-chloro-N-cyclopropylpyridine-4-carboxamide | Inferred from[3][4] |

| CAS Number | 959241-13-5 | [2][5] |

| Molecular Formula | C₉H₉ClN₂O | [2] |

| Molecular Weight | 196.64 g/mol | [2][5] |

Key Physicochemical Properties

The physicochemical properties of a compound dictate its suitability for various applications. The data presented below, sourced from chemical supplier technical data, provides a quantitative overview of 2-chloro-N-cyclopropylisonicotinamide.

Table 2: Summary of Physicochemical Data

| Property | Value | Significance in Research & Development |

| LogP (Octanol/Water) | 2.018 | Indicates moderate lipophilicity, suggesting potential for good membrane permeability, a key factor in drug absorption.[2] |

| Boiling Point | 374.5°C (at 760 mmHg) | High boiling point reflects strong intermolecular forces and low volatility, important for thermal stability during processing and storage.[2] |

| Density | 1.34 g/cm³ | Provides essential data for formulation, process scale-up, and packaging calculations.[2] |

| Vapor Pressure | 8.3 x 10⁻⁶ mmHg (at 25°C) | Extremely low vapor pressure confirms the compound is a non-volatile solid at ambient temperatures.[2] |

| Flash Point | 180.3°C | Defines the lowest temperature at which vapors can ignite, a critical safety parameter for handling and storage.[2] |

| Polar Surface Area (PSA) | 41.99 Ų | The PSA is below the 140 Ų threshold often associated with good oral bioavailability in drug candidates, suggesting favorable transport properties.[2] |

Experimental Protocols for Property Determination

To ensure scientific integrity, relying solely on reported data is insufficient. This section details the standard, self-validating experimental protocols for determining critical physicochemical parameters. The causality behind procedural steps is explained to provide field-proven insight.

Protocol for Determining Lipophilicity (LogP)

Causality: The octanol-water partition coefficient (LogP) is a critical measure of a drug's lipophilicity, which heavily influences its absorption, distribution, metabolism, and excretion (ADME) profile. The Shake-Flask method, compliant with OECD Guideline 107, is the gold-standard approach for its direct and accurate measurement.

Methodology: Shake-Flask Method

-

Preparation of Phases: Prepare mutually saturated n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4) by mixing them vigorously for 24 hours and allowing them to separate for at least 24 hours.

-

Stock Solution: Prepare a stock solution of 2-chloro-N-cyclopropylisonicotinamide in the aqueous phase at a concentration that is well within the linear range of the chosen analytical method (e.g., HPLC-UV).

-

Partitioning: In a separatory funnel, combine a precise volume of the saturated n-octanol (e.g., 10 mL) and the compound-containing saturated aqueous phase (e.g., 10 mL).

-

Equilibration: Shake the funnel vigorously for 15-20 minutes at a controlled temperature (typically 25°C) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Allow the phases to separate completely. Centrifugation may be required to break up any emulsions.

-

Quantification: Carefully sample the aqueous phase. Analyze the concentration of the compound using a validated HPLC-UV method. The concentration in the octanol phase is determined by mass balance.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Compound]octanol / [Compound]aqueous)

Caption: Workflow for LogP determination via the Shake-Flask method.

Protocol for Thermal Analysis (Melting Point)

Causality: The melting point is a fundamental indicator of purity and identity. A sharp, well-defined melting range suggests a highly pure substance, while a broad range can indicate impurities. This property is crucial for quality control and for designing manufacturing processes like milling or hot-melt extrusion.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: Ensure the 2-chloro-N-cyclopropylisonicotinamide sample is finely powdered and completely dry.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Determination:

-

Set a rapid heating ramp (e.g., 10-15°C/min) to quickly approach the expected melting point.

-

Once melting begins, repeat the experiment with a fresh sample using a much slower ramp rate (1-2°C/min) through the melting range.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

Proposed Synthetic Pathway

Understanding the synthesis of a compound is vital for ensuring a reliable supply for research and for developing analogs. While specific proprietary synthesis methods may exist, a chemically sound and common approach involves the amidation of an activated carboxylic acid derivative.

Causality: The most direct and widely used method for forming an amide bond is the reaction between a carboxylic acid and an amine. To facilitate this reaction, the carboxylic acid's hydroxyl group must be converted into a better leaving group. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose, converting the carboxylic acid into a highly reactive acyl chloride intermediate, which readily reacts with the amine.

Proposed Synthesis: Amidation of 2-chloroisonicotinic acid

-

Activation Step: 2-chloroisonicotinic acid is reacted with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), to form the intermediate 2-chloroisonicotinoyl chloride. The reaction is typically performed in an inert solvent like dichloromethane (DCM) and refluxed until the evolution of HCl and SO₂ gas ceases.

-

Amidation Step: The resulting acyl chloride solution is cooled and added dropwise to a solution of cyclopropylamine in an inert solvent (e.g., DCM) containing a non-nucleophilic base like triethylamine (TEA). The base is crucial for scavenging the HCl byproduct generated during the reaction.

-

Workup and Purification: The reaction mixture is washed sequentially with dilute acid (to remove excess amine and TEA), water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography, to yield pure 2-chloro-N-cyclopropylisonicotinamide.

Caption: Proposed synthetic route for 2-chloro-N-cyclopropylisonicotinamide.

Conclusion

This technical guide has detailed the essential . The compound presents as a stable, non-volatile solid with moderate lipophilicity and a polar surface area conducive to favorable biological transport. The provided experimental protocols offer a framework for the in-house validation of these critical parameters, while the proposed synthetic pathway outlines a reliable method for its preparation. This consolidated information serves as a valuable resource for scientists and researchers, enabling informed decisions in experimental design, formulation, and further development involving this versatile chemical entity.

References

-

2-chloro-N-cyclopropylisonicotinamide - LookChem. [Link]

-

2-chloro-N-cyclopropylnicotinamide | C9H9ClN2O | CID 4154551 - PubChem. [Link]

-

2-Chloro-N-isopropylisonicotinamide | C9H11ClN2O | CID 12026212 - PubChem. [Link]

-

2-Chloroisonicotinamide | C6H5ClN2O | CID 2800022 - PubChem. [Link]

-

(PDF) Synthesis of 2-Chloronicotinic Acid Derivatives - ResearchGate. [Link]

- CN101117332A - Preparation method of 2-chloronicotinic acid - Google P

- CN101117332B - The preparation method of 2-chloronicotinic acid - Google P

Sources

- 1. 2-chloro-N-cyclohexylnicotinamide | 57841-70-0 | Benchchem [benchchem.com]

- 2. 2-chloro-N-cyclopropylisonicotinamide|lookchem [lookchem.com]

- 3. 2-Chloro-N-isopropylisonicotinamide | C9H11ClN2O | CID 12026212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloroisonicotinamide | C6H5ClN2O | CID 2800022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

A Guide to the Spectral Analysis of 2-chloro-N-cyclopropylisonicotinamide: A Predictive Approach for Researchers

This technical guide provides an in-depth exploration of the expected spectral data for 2-chloro-N-cyclopropylisonicotinamide, a molecule of interest in medicinal chemistry and drug development.[1] In the absence of publicly available experimental spectra, this document leverages fundamental spectroscopic principles and data from analogous structures to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. This predictive analysis serves as a valuable reference for researchers in the synthesis, characterization, and quality control of this and related isonicotinamides.

Molecular Structure and Spectroscopic Overview

2-chloro-N-cyclopropylisonicotinamide belongs to the isonicotinamide class of compounds, which are known for their diverse biological activities.[1] Accurate structural elucidation is paramount in drug discovery, and spectroscopic techniques are the cornerstone of this process. This guide will systematically predict the spectral signatures that confirm the molecular structure of 2-chloro-N-cyclopropylisonicotinamide.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Proton (¹H) NMR spectroscopy provides a map of the hydrogen atoms in a molecule. The chemical shift of a proton is highly sensitive to its electronic environment, and spin-spin coupling between neighboring protons reveals their connectivity.

Predicted ¹H NMR Spectrum of 2-chloro-N-cyclopropylisonicotinamide

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-a | ~8.5 | Doublet (d) | 1H | Located on the pyridine ring, deshielded by the electronegative nitrogen and the carbonyl group. |

| H-b | ~7.8 | Doublet of doublets (dd) | 1H | Aromatic proton on the pyridine ring, influenced by adjacent protons. |

| H-c | ~7.5 | Doublet (d) | 1H | Aromatic proton on the pyridine ring. |

| H-d (NH) | ~8.3 | Broad singlet (br s) | 1H | Amide proton, chemical shift can be variable and concentration-dependent; expected to be broad due to quadrupole broadening from the adjacent nitrogen. |

| H-e (CH) | ~2.9 | Multiplet (m) | 1H | Methine proton of the cyclopropyl group, coupled to the four methylene protons. |

| H-f (CH₂) | ~0.9 | Multiplet (m) | 2H | Methylene protons of the cyclopropyl group. |

| H-g (CH₂) | ~0.7 | Multiplet (m) | 2H | Methylene protons of the cyclopropyl group, diastereotopic and may show complex splitting. |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-chloro-N-cyclopropylisonicotinamide in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as residual solvent signals can interfere with the spectrum.[2][3][4]

-

Instrument Setup: The spectrum should be acquired on a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher.

-

Data Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay. For the amide proton, a solvent suppression technique may be employed if the signal is obscured by a residual water peak.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the spectrum. This is followed by phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

Molecular Structure with Proton Labeling for NMR

Caption: Labeled structure of 2-chloro-N-cyclopropylisonicotinamide.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Since ¹³C has a low natural abundance, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line.

Predicted ¹³C NMR Spectrum of 2-chloro-N-cyclopropylisonicotinamide

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~165 | Carbonyl carbon of the amide, deshielded by the double bond to oxygen.[5] |

| C-Cl | ~152 | Aromatic carbon bonded to chlorine, deshielded by the electronegative halogen.[6] |

| C-N (Pyridine) | ~150 | Aromatic carbon adjacent to the ring nitrogen. |

| C-H (Pyridine) | ~148 | Aromatic carbon. |

| C-C=O | ~140 | Quaternary aromatic carbon attached to the carbonyl group. |

| C-H (Pyridine) | ~122 | Aromatic carbon. |

| C-H (Pyridine) | ~121 | Aromatic carbon. |

| CH (Cyclopropyl) | ~24 | Methine carbon of the cyclopropyl group. |

| CH₂ (Cyclopropyl) | ~7 | Methylene carbons of the cyclopropyl group. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Instrument Setup: A high-resolution NMR spectrometer is used.

-

Data Acquisition: A proton-decoupled pulse sequence is standard. A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, baseline corrected, and referenced to the solvent signal.[3][7]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Predicted IR Absorption Bands for 2-chloro-N-cyclopropylisonicotinamide

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (Amide) | 3350 - 3150 | Medium | Stretch[8][9] |

| C-H (Aromatic) | 3100 - 3000 | Medium | Stretch[10] |

| C-H (Cyclopropyl) | 3000 - 2850 | Medium | Stretch |

| C=O (Amide) | 1680 - 1630 | Strong | Stretch (Amide I band)[8][9][11] |

| C=C (Aromatic) | 1600 - 1450 | Medium-Strong | Ring Stretch |

| N-H (Amide) | 1570 - 1515 | Strong | Bend (Amide II band)[8] |

| C-N | 1400 - 1200 | Medium | Stretch |

| C-Cl | 800 - 600 | Strong | Stretch |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, which requires placing a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is first recorded. Then, the sample spectrum is acquired.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Workflow for IR Spectral Analysis

Caption: Workflow for acquiring and interpreting an IR spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

Predicted Mass Spectrum of 2-chloro-N-cyclopropylisonicotinamide

For Electron Ionization (EI) Mass Spectrometry, the following would be expected:

-

Molecular Ion (M⁺): A prominent peak at m/z corresponding to the molecular weight of the compound. Due to the presence of chlorine, there will be an isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom.

-

Major Fragmentation Pathways: The fragmentation of pyridine derivatives can be complex.[12][13][14] Key fragment ions for 2-chloro-N-cyclopropylisonicotinamide are predicted to arise from:

-

Cleavage of the amide bond.

-

Loss of the cyclopropyl group.

-

Loss of the chlorine atom.

-

Fragmentation of the pyridine ring.

-

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.

-

Ionization: Electron Ionization (EI) is a common technique that involves bombarding the sample with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An ion detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectral data for 2-chloro-N-cyclopropylisonicotinamide. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers working on the synthesis and characterization of this molecule. While experimental verification is the ultimate goal, this in-depth analysis based on established spectroscopic principles serves as an invaluable tool for anticipating and interpreting experimental results, thereby accelerating research and development efforts in the field.

References

-

Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online. (2020-01-01). Available at: [Link]

-

Interpreting Infrared Spectra - Specac Ltd. Available at: [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016-11-23). Available at: [Link]

-

Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. (2023-03-22). Royal Society of Chemistry. Available at: [Link]

-

The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (2025-08-07). ResearchGate. Available at: [Link]

-

Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Science Publishing. Available at: [Link]

-

Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010-04-16). ACS Publications. Available at: [Link]

-

Spectroscopic and quantum chemical analysis of Isonicotinic acid methyl ester - PubMed. (2015-02-05). National Center for Biotechnology Information. Available at: [Link]

-

Introduction to IR Spectroscopy - Amides. - YouTube. (2012-10-11). Available at: [Link]

-

The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. - ResearchGate. Available at: [Link]

-

Notes on NMR Solvents. Available at: [Link]

-

1H NMR (400 MHz, CDCl3) δ = - The Royal Society of Chemistry. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

-

2-chloro-N-cyclopentylnicotinamide - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available at: [Link]

-

2-Chloroisonicotinamide | C6H5ClN2O | CID 2800022 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Table of Characteristic IR Absorptions. Available at: [Link]

-

Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors - PubMed. (2016-02-11). National Center for Biotechnology Information. Available at: [Link]

-

Spectroscopic Studies with N-Chloroarylsulphonamides: IR and 1H, 13C and 23Na NMR Spectra of Sodium Salts of N-Chloro-Mono- and. Available at: [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023-01-29). Available at: [Link]

-

2-chloro-N-cyclopropylnicotinamide | C9H9ClN2O | CID 4154551 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012-01-02). Available at: [Link]

-

Infrared Spectroscopy - MSU chemistry. Available at: [Link]

-

The molecular structure and vibrational spectra of 2-chloro-N-(diethylcarbamothioyl)benzamide by Hartree-Fock and density functional methods - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

Infrared (IR) Spectroscopy Practice Problems - Chemistry Steps. Available at: [Link]

-

Synthesis of N-substituted-(S)-2-chloropropanamide (3) from (S) - ResearchGate. Available at: [Link]

-

C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes. Available at: [Link]

Sources

- 1. Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.washington.edu [chem.washington.edu]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 2-chloro-N-cyclopropylisonicotinamide

CAS Number: 959241-13-5

Prepared by: Gemini, Senior Application Scientist

Introduction

2-chloro-N-cyclopropylisonicotinamide is a distinct chemical entity belonging to the class of substituted pyridine carboxamides. Its structure, featuring a chlorinated isonicotinamide core coupled with a cyclopropylamine moiety, suggests a significant potential for biological activity. This guide provides a comprehensive technical overview of 2-chloro-N-cyclopropylisonicotinamide, including its physicochemical properties, a plausible synthetic route, expected analytical characteristics, and a discussion of its potential applications in research and development, particularly within the agrochemical and pharmaceutical sectors. While specific literature on this exact molecule is not abundant, this guide synthesizes information from closely related analogues to provide a robust and scientifically grounded perspective for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of 2-chloro-N-cyclopropylisonicotinamide.

| Property | Value | Source |

| CAS Number | 959241-13-5 | LookChem[1] |

| Molecular Formula | C₉H₉ClN₂O | LookChem[1] |

| Molecular Weight | 196.64 g/mol | LookChem[1] |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to have moderate solubility in organic solvents | Inferred from structural analogues |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 2-chloro-N-cyclopropylisonicotinamide.

Experimental Protocol: A Hypothetical Approach

Step 1: Synthesis of 2-chloroisonicotinoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloroisonicotinic acid.

-

Slowly add an excess of thionyl chloride (SOCl₂) to the flask. The reaction is typically performed neat or in an inert solvent. A patent for a similar process suggests this as a viable method.[2]

-

Heat the reaction mixture to reflux and maintain for several hours until the evolution of HCl gas ceases.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-chloroisonicotinoyl chloride can be used in the next step without further purification.

Causality behind Experimental Choices: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides due to the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.

Step 2: Synthesis of 2-chloro-N-cyclopropylisonicotinamide

-

Dissolve the crude 2-chloroisonicotinoyl chloride in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a reaction vessel under an inert atmosphere.

-

Cool the solution in an ice bath.

-

In a separate flask, prepare a solution of cyclopropylamine and a non-nucleophilic base, such as triethylamine, in the same solvent. The base is crucial to neutralize the HCl generated during the reaction.

-

Slowly add the cyclopropylamine solution to the cooled acyl chloride solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent removed under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization or column chromatography.

Trustworthiness of the Protocol: This protocol is based on a standard and well-established amidation reaction. The use of a base to scavenge the generated acid is critical for preventing the protonation of the amine nucleophile and ensuring a high yield.

Analytical Characterization

A comprehensive analytical approach is necessary to confirm the identity and purity of the synthesized 2-chloro-N-cyclopropylisonicotinamide.

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the pyridine ring. - A multiplet for the methine proton of the cyclopropyl group. - Multiplets for the methylene protons of the cyclopropyl group. - A downfield signal for the amide N-H proton. |

| ¹³C NMR | - Signals corresponding to the carbons of the pyridine ring, with the carbon attached to the chlorine atom being significantly affected. - A signal for the carbonyl carbon of the amide. - Signals for the carbons of the cyclopropyl group. |

| Infrared (IR) | - A characteristic C=O stretching vibration for the amide carbonyl group (around 1650 cm⁻¹). - An N-H stretching vibration (around 3300 cm⁻¹). - C-Cl stretching vibrations. |

| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a chlorine atom. |

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of 2-chloro-N-cyclopropylisonicotinamide. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an acid modifier like formic acid) would likely provide good separation.[3][4]

Potential Applications and Biological Activity

The structural motifs within 2-chloro-N-cyclopropylisonicotinamide suggest several potential applications, primarily in the fields of agrochemicals and pharmaceuticals.

Agrochemical Potential

Many commercial pesticides contain a chloropyridine core.[5] These compounds often act as insecticides by targeting the nervous system of insects.[6][7] The nicotinamide moiety is also found in a number of fungicides. For instance, nicotinamide derivatives have been investigated as succinate dehydrogenase inhibitors.[8] The combination of the 2-chloropyridine and N-cyclopropylisonicotinamide groups in the target molecule makes it a promising candidate for screening as a novel pesticide.

Potential Mechanism of Action (Insecticide): If acting as an insecticide, 2-chloro-N-cyclopropylisonicotinamide could potentially function as a modulator of insect nicotinic acetylcholine receptors (nAChRs). This class of insecticides, which includes neonicotinoids, binds to these receptors, leading to overstimulation of the nervous system, paralysis, and death of the insect.[6][9]

Caption: Hypothetical mechanism of insecticidal action via nAChR agonism.

Pharmaceutical Potential

Nicotinamide and its derivatives are precursors to the coenzyme nicotinamide adenine dinucleotide (NAD⁺) and are involved in a vast array of cellular processes. Modified nicotinamides have been explored for a wide range of therapeutic applications, including as anticancer and anti-inflammatory agents.[10][11] The introduction of a chloropyridine and a cyclopropyl group could modulate the pharmacokinetic and pharmacodynamic properties of the core nicotinamide structure, potentially leading to novel therapeutic agents.

Safety and Toxicology

Specific toxicological data for 2-chloro-N-cyclopropylisonicotinamide is not available. However, information on its structural components can provide an initial assessment of its potential hazards. The parent compound, 2-chloropyridine, is known to be toxic and can cause local irritation upon contact with skin and mucous membranes.[12] It is classified as a poisonous material.[12] The primary target organ for toxicity is the liver.[12][13] Therefore, 2-chloro-N-cyclopropylisonicotinamide should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Conclusion

2-chloro-N-cyclopropylisonicotinamide (CAS 959241-13-5) is a compound with significant potential for discovery and development in both the agrochemical and pharmaceutical industries. While specific data for this molecule is limited, a logical synthetic route can be devised, and its properties and potential biological activities can be inferred from its structural analogues. This technical guide provides a solid foundation for researchers and scientists to begin their investigation of this promising molecule. Further empirical studies are necessary to fully elucidate its chemical and biological profile.

References

- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Characterizing Products of 2-Chloropyridine-3-boronic Acid.

-

Wikipedia. (2023). 2-Chloropyridine. In Wikipedia. Retrieved from [Link]

-

National Toxicology Program. (n.d.). 2-Chloropyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN101671298B - Synthesis method of 2-chloronicotinoyl chloride.

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

-

MDPI. (2020). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]

-

PubChem. (n.d.). Isonicotinamide, N-cyclopropyl-. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N-cyclopropylnicotinamide. Retrieved from [Link]

-

ResearchGate. (2025). Chloropyridinyl Neonicotinoid Insecticides: Diverse Molecular Substituents Contribute to Facile Metabolism in Mice. Retrieved from [Link]

-

PMC. (2012). Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances. Retrieved from [Link]

-

ResearchGate. (2015). How can I synthesize 2- or 3- substituted isonicotinoyl chloride?. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-chloro-N-cyclopentylnicotinamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

MDPI. (2019). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-N-isopropylisonicotinamide. Retrieved from [Link]

-

University of Florida, IFAS Extension. (2022). Understanding Insecticide Modes of Action and Resistance Management in Florida Horticulture. Retrieved from [Link]

- Google Patents. (n.d.). CN111153853B - Preparation method of 2-chloronicotinic acid.

-

ResearchGate. (n.d.). Structures of nicotinamide derivatives with potential drug activities. Retrieved from [Link]

- Google Patents. (n.d.). CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide.

-

PMC. (2019). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Retrieved from [Link]

-

YouTube. (2018). Resistance101 - Insecticide classes & modes of action. Retrieved from [Link]

-

Patsnap Eureka. (2019). 2-chloro-N-(phenyl formamyl) nicotinamide compound, preparation method thereof and application of compound. Retrieved from [Link]

-

Patsnap Eureka. (2015). Method for preparing 2-chloronicotinic acid. Retrieved from [Link]

-

MDPI. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Retrieved from [Link]

- Google Patents. (n.d.). CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation.

-

Chemsrc. (2025). 2-chloro-N-cyclopropylacetamide | CAS#:19047-31-5. Retrieved from [Link]

-

LookChem. (n.d.). 2-chloro-N-cyclopropylisonicotinamide. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2-chloro-N-(phenyl formamyl) nicotinamide compound, preparation method thereof and application of compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 5. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. ENY-2087/IN1379: Understanding Insecticide Modes of Action and Resistance Management in Florida Horticulture [edis.ifas.ufl.edu]

- 8. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. jubilantingrevia.com [jubilantingrevia.com]

synthesis and characterization of 2-chloro-N-cyclopropylisonicotinamide

An In-depth Technical Guide to the Synthesis and Characterization of 2-chloro-N-cyclopropylisonicotinamide

Executive Summary

This guide provides a comprehensive, research-level overview of the synthesis and analytical characterization of 2-chloro-N-cyclopropylisonicotinamide, a molecule of interest in medicinal and agrochemical research. The isonicotinamide scaffold is a privileged structure in drug discovery, and its derivatization allows for the fine-tuning of physicochemical and biological properties. This document details a robust two-step synthetic pathway, beginning with the activation of 2-chloroisonicotinic acid followed by amide coupling with cyclopropylamine. Furthermore, it establishes a rigorous, multi-technique analytical workflow for the structural confirmation and purity assessment of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The methodologies are presented with detailed, step-by-step protocols and expert rationale for key experimental choices, ensuring scientific integrity and reproducibility.

Introduction: Rationale and Significance

Isonicotinamides, amides derived from pyridine-4-carboxylic acid, are a cornerstone in the development of therapeutic agents and agrochemicals. The pyridine ring serves as a versatile pharmacophore, capable of engaging in hydrogen bonding and other non-covalent interactions with biological targets. The strategic placement of substituents on this ring system is a critical aspect of molecular design.

The introduction of a chlorine atom at the 2-position, as in 2-chloro-N-cyclopropylisonicotinamide, serves multiple purposes. It modulates the electronic properties of the pyridine ring, influencing its pKa and reactivity. Halogen atoms are also known to enhance membrane permeability and can participate in halogen bonding, a specific type of non-covalent interaction that can improve binding affinity to protein targets.

The N-cyclopropyl group is another feature of significant interest. Cyclopropylamines are prevalent motifs in modern pharmaceuticals and agrochemicals, often imparting favorable properties such as increased metabolic stability, improved potency, and desirable conformational rigidity.[1][2] The compact, strained three-membered ring can orient the rest of the molecule in a specific conformation, which can be crucial for optimal interaction with a biological receptor.

This guide, therefore, addresses the fundamental chemistry required to synthesize this specific molecule and rigorously verify its chemical identity and purity, providing a foundational resource for researchers in drug development and related scientific fields.

Synthetic Strategy and Experimental Protocol

Retrosynthetic Analysis and Strategy

The most direct and reliable approach to synthesizing an amide is through the coupling of an activated carboxylic acid derivative with a primary amine. The retrosynthetic analysis for 2-chloro-N-cyclopropylisonicotinamide logically disconnects the amide C-N bond, leading back to two key starting materials: 2-chloroisonicotinic acid and cyclopropylamine.

To facilitate the amide bond formation, the carboxylic acid must first be converted into a more reactive electrophile. The formation of an acyl chloride is a classic and highly effective activation strategy. Reagents such as thionyl chloride (SOCl₂) are ideal for this purpose because the byproducts (SO₂ and HCl) are gaseous and easily removed from the reaction mixture, simplifying purification.[3][4] The resulting 2-chloroisonicotinoyl chloride can then be reacted directly with cyclopropylamine in a nucleophilic acyl substitution reaction to yield the target amide. An acid scavenger, such as triethylamine (TEA) or pyridine, is typically included in the second step to neutralize the HCl generated, preventing the protonation of the amine nucleophile and driving the reaction to completion.

Visualized Synthesis Workflow

Caption: Workflow for the synthesis of 2-chloro-N-cyclopropylisonicotinamide.

Detailed Experimental Protocol

Materials and Reagents:

-

2-Chloroisonicotinic acid (98%)

-

Thionyl chloride (SOCl₂) (99%)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Cyclopropylamine (99%)

-

Triethylamine (TEA), distilled

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for chromatography

Protocol:

Step 1: Synthesis of 2-Chloroisonicotinoyl Chloride [3][4]

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloroisonicotinic acid (1.0 eq).

-

Under a fume hood, add an excess of thionyl chloride (SOCl₂, ~5.0 eq) followed by a catalytic amount of anhydrous DMF (1-2 drops).

-

Heat the reaction mixture to reflux (approx. 80 °C) and stir for 2-3 hours. The reaction can be monitored by the cessation of gas (SO₂ and HCl) evolution.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure (rotary evaporation). This step should be performed carefully in a well-ventilated fume hood.

-

The resulting crude 2-chloroisonicotinoyl chloride (often obtained as a hydrochloride salt) is a solid or viscous oil and is typically used in the next step without further purification due to its moisture sensitivity.[5][6]

Step 2: Amide Coupling to form 2-chloro-N-cyclopropylisonicotinamide

-

Dissolve the crude 2-chloroisonicotinoyl chloride from Step 1 in anhydrous DCM (approx. 0.2 M concentration) in a clean, dry flask under a nitrogen atmosphere.

-

In a separate flask, prepare a solution of cyclopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the acyl chloride solution to 0 °C using an ice bath.

-

Add the cyclopropylamine/TEA solution dropwise to the stirred acyl chloride solution over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

Workup and Purification:

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with a saturated NaHCO₃ solution (to remove any remaining acidic impurities), water, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield 2-chloro-N-cyclopropylisonicotinamide as a pure solid.

Characterization and Analytical Validation

Rigorous characterization is essential to confirm the structure and assess the purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Visualized Characterization Workflow

Caption: Analytical workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. For 2-chloro-N-cyclopropylisonicotinamide, both ¹H and ¹³C NMR are required.

-

Expert Rationale: The ¹H NMR spectrum will confirm the presence of all proton environments, including the distinct signals for the pyridine ring and the highly characteristic upfield signals of the cyclopropyl group.[7] The coupling patterns (splitting) provide information about adjacent protons. ¹³C NMR complements this by identifying all unique carbon atoms in the molecule.

Expected ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.50 | d | 1H | H-6 (Pyridine) |

| ~8.20 | br s | 1H | N-H (Amide) |

| ~7.85 | s | 1H | H-3 (Pyridine) |

| ~7.70 | d | 1H | H-5 (Pyridine) |

| ~2.90 | m | 1H | N-CH (Cyclopropyl) |

| ~0.90 | m | 2H | CH₂ (Cyclopropyl) |

| ~0.65 | m | 2H | CH₂ (Cyclopropyl) |

Expected ¹³C NMR Data (101 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~164.5 | C=O (Amide) |

| ~151.0 | C-2 (Pyridine, C-Cl) |

| ~150.0 | C-6 (Pyridine) |

| ~148.5 | C-4 (Pyridine) |

| ~122.0 | C-5 (Pyridine) |

| ~120.5 | C-3 (Pyridine) |

| ~23.0 | N-CH (Cyclopropyl) |

| ~7.0 | CH₂ (Cyclopropyl) |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation patterns.

-

Expert Rationale: For a compound containing a chlorine atom, the mass spectrum is uniquely informative. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[8][9] This results in a characteristic pattern for the molecular ion peak (M⁺): a primary peak for the molecule containing ³⁵Cl and a second peak (M+2)⁺, two mass units higher, with roughly one-third the intensity.[10][11] This isotopic signature is a definitive confirmation of the presence of one chlorine atom in the molecule.

Expected High-Resolution MS (ESI) Data:

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉ClN₂O |

| Exact Mass (M for ³⁵Cl) | 196.0403 |

| Exact Mass (M for ³⁷Cl) | 198.0374 |

| Observed [M+H]⁺ (³⁵Cl) | 197.0476 |

| Observed [M+H]⁺ (³⁷Cl) | 199.0447 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

-

Expert Rationale: The IR spectrum provides direct evidence for the successful formation of the amide bond. Key absorptions to look for are the N-H stretch and the C=O (Amide I) stretch.[12] The absence of a broad O-H stretch from the starting carboxylic acid is also a key indicator of reaction completion.

Expected IR Data (ATR):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3300 | Medium | N-H Stretch (Amide)[13] |

| ~1660 | Strong | C=O Stretch (Amide I band)[12] |

| ~1550 | Medium | N-H Bend (Amide II band)[14] |

| ~1590, 1470 | Medium-Weak | C=C, C=N Stretches (Pyridine ring) |

| ~750 | Strong | C-Cl Stretch |

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of a synthesized compound.

-

Expert Rationale: By developing a separation method, a single sharp peak at a specific retention time, corresponding to the target compound, can confirm its purity. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity (e.g., >95%). This method is self-validating as impurities would appear as separate peaks.

Exemplary HPLC Protocol:

| Parameter | Description |

|---|---|

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Result | A single major peak with >95% peak area. |

Safety Precautions

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Cyclopropylamine: Flammable liquid and corrosive. Handle with care in a well-ventilated area.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. All handling should be done within a fume hood.

-

General Precautions: Standard laboratory safety practices should be followed at all times. All reactions should be performed in a well-ventilated fume hood.

Conclusion

This guide has outlined a robust and reproducible methodology for the synthesis of 2-chloro-N-cyclopropylisonicotinamide. The two-step synthetic route, involving acyl chloride formation and subsequent amide coupling, is efficient and utilizes common laboratory reagents. The comprehensive characterization workflow, employing NMR, MS, IR, and HPLC, provides a multi-faceted approach to rigorously confirm the molecular structure and assess the purity of the final product. The detailed protocols and expert rationale presented herein serve as a valuable resource for researchers engaged in the synthesis of novel chemical entities for pharmaceutical and agrochemical applications.

References

-

Bellamy, L. J. (1955). The Infra-Red Spectra of Amides. Part I. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society, 2818-2821. Available at: [Link]

-

Letaw, H., & Gropp, A. H. (1953). A Study of the Infrared Spectrum of the Amide Group. The Journal of Chemical Physics, 21(9), 1621-1634. Available at: [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning. (General reference for IR absorptions of amides). Available at: [Link]

-

Química Organica.org. (n.d.). IR Spectrum: Amides. Retrieved from: [Link]

-

LibreTexts Chemistry. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Available at: [Link]

-

PrepChem. (2023). Synthesis of isonicotinoyl chloride. Available at: [Link]

-

Stanovnik, B., & Tisler, M. (1987). Synthesis of some N-substituted isonicotinamides. Journal of Heterocyclic Chemistry, 24(1), 131-134. Available at: [Link]

-

Patel, N. B., & Agravat, S. N. (2011). Synthesis of novel N-(2-substituted-4-oxothiazolidin-3-yl) isonicotinamide derivatives as anti mycobacterial agents. Journal of Sciences, Islamic Republic of Iran, 22(2), 141-146. Available at: [Link]

-

PrepChem. (2023). Synthesis of isonicotinic acid chloride. Available at: [Link]

-

Waisser, K., et al. (2012). N-Substituted 2-Isonicotinoylhydrazinecarboxamides — New Antimycobacterial Active Molecules. Molecules, 17(9), 10839-10857. Available at: [Link]

-

Torroba, T., et al. (2001). Conformational features of secondary N-cyclopropyl amides. Journal of Organic Chemistry, 66(18), 6154-6159. Available at: [Link]

-

Li, Y., et al. (2021). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 26(17), 5334. Available at: [Link]

-

LibreTexts Chemistry. (2023). Fragmentation Patterns of Halides. Available at: [Link]

-

LibreTexts Chemistry. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

-

Clark, J. (2015). mass spectra - the M+2 peak. Chemguide. Available at: [Link]

-

Khmel'nitskii, R. A., & Polyakova, A. A. (1970). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 39(10), 847-859. Available at: [Link]

-

Gockel, B., & de Meijere, A. (2011). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Organic Letters, 13(21), 5804-5807. Available at: [Link]

-

Charette, A. B. (2012). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Synfacts, 2012(01), 0075. Available at: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. prepchem.com [prepchem.com]

- 5. ISONICOTINOYL CHLORIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 6. CAS 39178-35-3: Isonicotinoyl chloride hydrochloride [cymitquimica.com]

- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 11. researchgate.net [researchgate.net]

- 12. spcmc.ac.in [spcmc.ac.in]

- 13. IR Spectrum: Amides [quimicaorganica.org]

- 14. pubs.aip.org [pubs.aip.org]

N-Cyclopropylisonicotinamide Analogs: A Technical Guide to Exploring Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the potential biological activities of N-cyclopropylisonicotinamide analogs. Drawing from established research on related nicotinamide derivatives, this document outlines the scientific rationale, synthesis methodologies, and key biological evaluation assays for investigating this promising class of compounds. We will delve into their potential as anticancer agents, with a particular focus on histone deacetylase (HDAC) inhibition, and touch upon other conceivable therapeutic applications.

Introduction: The Scientific Rationale for Investigating N-Cyclopropylisonicotinamide Analogs

The nicotinamide scaffold is a well-established pharmacophore present in numerous biologically active molecules and approved drugs. Its derivatives have demonstrated a wide array of therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The isonicotinamide core, a constitutional isomer of nicotinamide, offers a distinct electronic and steric profile, providing a unique avenue for drug design.

The introduction of a cyclopropyl group at the amide nitrogen is a strategic design choice. The cyclopropyl ring is a bioisostere for various functional groups and is known to enhance metabolic stability, improve membrane permeability, and provide a rigid conformational constraint. This rigidity can lead to higher binding affinity and selectivity for specific biological targets. In the context of N-cyclopropylisonicotinamide, this moiety is hypothesized to orient the isonicotinamide core for optimal interaction with target proteins, such as the active site of histone deacetylases (HDACs).

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in the pathogenesis of various cancers and other diseases.[3][4] Several approved anticancer drugs are HDAC inhibitors, validating this enzyme class as a therapeutic target.[5] Nicotinamide itself is a known weak inhibitor of sirtuins (Class III HDACs). By modifying the nicotinamide scaffold, it is possible to develop more potent and selective inhibitors of other HDAC classes. This guide will focus on the potential of N-cyclopropylisonicotinamide analogs as inhibitors of classical, zinc-dependent HDACs (Classes I, II, and IV).

Beyond oncology, the structural motifs present in N-cyclopropylisonicotinamide analogs suggest potential applications in other therapeutic areas. For instance, nicotinamide and its derivatives have been investigated for their roles in neuroprotection and inflammation.[6] The unique properties conferred by the cyclopropyl group may lead to the discovery of novel agents for these conditions.

Synthesis of N-Cyclopropylisonicotinamide Analogs: A General Approach

The synthesis of N-cyclopropylisonicotinamide analogs can be achieved through standard amide bond formation reactions. A general and reliable method involves the coupling of isonicotinoyl chloride with cyclopropylamine or its derivatives. This approach allows for the facile introduction of various substituents on either the isonicotinamide ring or the cyclopropylamine moiety, enabling the generation of a diverse chemical library for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of a Representative N-Cyclopropylisonicotinamide Analog

This protocol describes the synthesis of a hypothetical analog, N-cyclopropyl-2-chloroisonicotinamide, to illustrate the general procedure.

Step 1: Preparation of Isonicotinoyl Chloride

-

To a solution of 2-chloroisonicotinic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (2 equivalents) dropwise at 0°C under an inert atmosphere.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-chloroisonicotinoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling

-

Dissolve cyclopropylamine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in anhydrous DCM.

-

Cool the solution to 0°C.

-

Add a solution of 2-chloroisonicotinoyl chloride (1 equivalent) in anhydrous DCM dropwise to the amine solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-cyclopropyl-2-chloroisonicotinamide.

This protocol is a general guideline and may require optimization for specific analogs.

Exploring Anticancer Activity: Focus on HDAC Inhibition

The primary hypothesized mechanism of anticancer activity for N-cyclopropylisonicotinamide analogs is the inhibition of histone deacetylases. The isonicotinamide moiety can act as a zinc-binding group (ZBG), a key pharmacophoric feature of many HDAC inhibitors.[7] The cyclopropyl group and any additional substituents on the aromatic ring can interact with the cap region of the HDAC active site, contributing to binding affinity and isoform selectivity.

In Vitro Evaluation of HDAC Inhibitory Activity

A crucial first step is to assess the inhibitory potential of the synthesized analogs against various HDAC isoforms. This allows for the determination of potency and selectivity, which are critical for developing effective and safe therapeutic agents.

This protocol outlines a common method for measuring HDAC activity.

-

Reagents and Materials:

-

Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

-

Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

Assay buffer (e.g., Tris-based buffer with appropriate salts)

-

Test compounds (N-cyclopropylisonicotinamide analogs) and a known HDAC inhibitor as a positive control (e.g., Vorinostat/SAHA).

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in assay buffer.

-

In a 96-well microplate, add the HDAC enzyme, assay buffer, and the test compounds or vehicle control.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and generate the fluorescent signal by adding the developer solution.

-

Incubate for a further period (e.g., 15 minutes) at room temperature.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

-

Cellular Assays for Anticancer Activity

Following the confirmation of HDAC inhibition, it is essential to evaluate the effects of the analogs on cancer cells.

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the N-cyclopropylisonicotinamide analogs for a specified duration (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

The MTT is reduced by metabolically active cells to form purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.

-

Determine the GI50 value (the concentration of the compound that causes 50% growth inhibition).

-

Structure-Activity Relationship (SAR) Insights

Systematic modification of the N-cyclopropylisonicotinamide scaffold is crucial for understanding the SAR and optimizing for potency and selectivity. Key modifications to explore include:

-

Substituents on the Isonicotinamide Ring: Introducing electron-donating or electron-withdrawing groups at various positions can modulate the electronic properties of the zinc-binding group and create additional interactions with the enzyme active site.

-

Substituents on the Cyclopropyl Ring: While synthetically more challenging, substitution on the cyclopropyl ring can provide finer control over the compound's conformation and interactions with the cap region.

-

Linker Modification: For analogs designed with a linker between the isonicotinamide core and a larger cap group, varying the length and composition of the linker can significantly impact HDAC isoform selectivity.[8]

Table 1: Hypothetical Biological Data for a Series of N-Cyclopropylisonicotinamide Analogs

| Compound ID | R1 (on Isonicotinamide) | R2 (on Cyclopropyl) | HDAC1 IC50 (µM) | HDAC6 IC50 (µM) | MCF-7 GI50 (µM) |

| NCI-001 | H | H | 15.2 | 8.5 | > 50 |

| NCI-002 | 2-Cl | H | 5.8 | 2.1 | 12.7 |

| NCI-003 | 2-OCH3 | H | 10.1 | 6.3 | 25.4 |

| NCI-004 | 3-F | H | 7.3 | 3.9 | 18.9 |

| NCI-005 | 2-Cl | 1-CH3 | 4.5 | 1.5 | 9.8 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Visualization of Key Concepts

Signaling Pathway: HDAC Inhibition and Cancer

Caption: Mechanism of action for HDAC inhibitors in cancer.

Experimental Workflow: From Synthesis to Biological Evaluation

Caption: A typical workflow for the discovery of novel compounds.

Broader Therapeutic Potential and Future Directions

While the primary focus of this guide is on the anticancer potential of N-cyclopropylisonicotinamide analogs, their biological activity may extend to other therapeutic areas.

-

Neurodegenerative Diseases: The role of HDACs in the pathogenesis of neurodegenerative disorders such as Alzheimer's and Huntington's disease is an active area of research. Selective HDAC inhibitors have shown promise in preclinical models of these diseases.[9] The unique structural features of N-cyclopropylisonicotinamide analogs may offer a new chemical space for the development of neuroprotective agents.

-

Inflammatory Diseases: HDACs are also involved in the regulation of inflammatory responses.[2] The evaluation of N-cyclopropylisonicotinamide analogs in models of inflammation could uncover novel anti-inflammatory agents.

Future research in this area should focus on:

-

Expanding the Chemical Library: Synthesizing a broader range of analogs with diverse substitution patterns to build a comprehensive SAR.

-

In-depth Mechanistic Studies: Investigating the specific HDAC isoforms targeted by the most potent compounds and elucidating the downstream cellular effects.

-

In Vivo Efficacy Studies: Evaluating the most promising lead compounds in animal models of cancer and other relevant diseases to assess their therapeutic potential.

-

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

Conclusion

N-cyclopropylisonicotinamide analogs represent a promising, yet underexplored, class of compounds with the potential for significant biological activity. Their structural similarity to known HDAC inhibitors, coupled with the unique properties of the cyclopropyl group, makes them attractive candidates for anticancer drug discovery. The methodologies and experimental protocols outlined in this guide provide a solid framework for researchers to synthesize, evaluate, and optimize these compounds. Through a systematic and iterative process of design, synthesis, and biological testing, the full therapeutic potential of N-cyclopropylisonicotinamide analogs can be unlocked.

References

- Synthesis of novel N-(2-substituted-4-oxothiazolidin-3-yl) isonicotinamide derivatives as anti mycobacterial agents. (URL not available)

- Synthesis of some N‐substituted isonicotinamides. (URL not available)

- Application Note and Protocol for the Laboratory-Scale Synthesis of N-(4-ethoxyphenyl)isonicotinamide. Benchchem. (URL not available)

-

Synthesis of 2-isonicotinoyl-N-substituted-hydrazinecarboxamides 3. ResearchGate. (URL: [Link])

-

Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors. New Journal of Chemistry. (URL: [Link])

-

Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group. PubMed Central. (URL: [Link])

-

Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. PubMed Central. (URL: [Link])

-

HDAC Inhibitors: Innovative Strategies for Their Design and Applications. MDPI. (URL: [Link])

-

In Search of Selectivity: Design, Synthesis, and Biological Evaluation of New Classes of HDAC Inhibitors. MDPI. (URL: [Link])

-

Isoform-selective histone deacetylase inhibitors. PubMed Central. (URL: [Link])

-

Selective Inhibitors of Histone Deacetylase 10 (HDAC-10). PubMed. (URL: [Link])

-

Design, synthesis, and activity of HDAC inhibitors with a N-formyl hydroxylamine head group. PubMed. (URL: [Link])

- Protocol for N-substituted Succinimide Ring Opening for Synthesis. Benchchem. (URL: not available)

- An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. (URL not available)

-

Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups. PubMed Central. (URL: [Link])

-

Thiol-Based Potent and Selective HDAC6 Inhibitors Promote Tubulin Acetylation and T-Regulatory Cell Suppressive Function. National Institutes of Health. (URL: [Link])

- Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (URL not available)

-

New nicotinamide derivatives as potential anticancer agents targeting VEGFR-2: design, synthesis, in vitro, and in silico studies. PubMed. (URL: [Link])

-

Synthesis and biological evaluation of non-peptidic cyclophilin ligands. PubMed. (URL: [Link])

-

Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. Indian Journal of Chemistry. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap. MDPI. (URL: [Link])

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. (URL: [Link])

-

Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. PubMed. (URL: [Link])

-

Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. PubMed Central. (URL: [Link])

-

Enkephalin analogues with N-phenyl-N-(piperidin-2-ylmethyl) propionamide derivatives: Synthesis and biological evaluations. PubMed Central. (URL: [Link])

Sources

- 1. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HDAC Inhibitors: Innovative Strategies for Their Design and Applications | MDPI [mdpi.com]

- 4. In Search of Selectivity: Design, Synthesis, and Biological Evaluation of New Classes of HDAC Inhibitors | MDPI [mdpi.com]

- 5. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Thiol-Based Potent and Selective HDAC6 Inhibitors Promote Tubulin Acetylation and T-Regulatory Cell Suppressive Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective Inhibitors of Histone Deacetylase 10 (HDAC-10) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystallography of 2-chloro-N-cyclopropylisonicotinamide

Abstract

This technical guide provides a comprehensive framework for the crystallographic analysis of 2-chloro-N-cyclopropylisonicotinamide, a compound of interest to researchers in drug discovery and development. In the absence of a publicly available crystal structure, this document serves as a detailed roadmap, outlining the essential experimental and computational workflows required to elucidate its three-dimensional atomic arrangement. We will delve into the strategic considerations for synthesis and purification, a survey of robust crystallization techniques, the principles and practice of single-crystal X-ray diffraction (SCXRD), and the computational methods that complement experimental data. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully determine and analyze the crystal structure of this and similar novel chemical entities.

Introduction: The Imperative for Structural Elucidation